molecular formula C10H11ClO2 B3043126 Methyl 3-(2-chlorophenyl)propanoate CAS No. 74124-86-0

Methyl 3-(2-chlorophenyl)propanoate

Cat. No. B3043126
CAS RN: 74124-86-0
M. Wt: 198.64 g/mol
InChI Key: SKAIVXBBFBJQOL-UHFFFAOYSA-N
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Description

“Methyl 3-(2-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of “Methyl 3-(2-chlorophenyl)propanoate” involves multiple steps. One study describes a multi-step synthesis process starting from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor . Another study discusses the synthesis of a series of compounds based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-chlorophenyl)propanoate” is represented by the linear formula C10H11ClO2 . The InChI key for this compound is SKAIVXBBFBJQOL-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 3-(2-chlorophenyl)propanoate” is stable under normal conditions and does not undergo hazardous reactions .


Physical And Chemical Properties Analysis

“Methyl 3-(2-chlorophenyl)propanoate” is a colorless to yellow liquid or semi-solid or solid or lump . It has a molecular weight of 198.65 . The compound is soluble, with a solubility of 0.31 mg/ml .

Scientific Research Applications

Synthesis and Structural Characterization

Methyl 3-(2-chlorophenyl)propanoate and its derivatives have been explored for their structural properties. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been synthesized and structurally characterized through various methods like IR, 1H NMR, and X-ray diffraction, showcasing its potential in material science and chemistry research (Yan Shuang-hu, 2014).

Herbicidal Applications

Studies have demonstrated the use of methyl 3-(2-chlorophenyl)propanoate derivatives as herbicides. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate has shown selective herbicidal effects on wild oat in wheat, indicating its potential for agricultural applications (Shimabukuro et al., 1978).

Chemical Synthesis and Catalysis

Methyl 3-(2-chlorophenyl)propanoate derivatives have been utilized in various chemical synthesis processes. For instance, bromoarylation of methyl 2-chloroacrylate has been used for the synthesis of substituted 3-hydroxythiophenes, highlighting its role in the development of new chemical compounds (Ostapiuk et al., 2021).

Thermochemistry and Kinetics

Research on the thermochemistry and kinetics of esters, including methyl 3-(2-chlorophenyl)propanoate, has provided insights into their decomposition reactions, which is crucial for understanding their behavior in various industrial applications (El‐Nahas et al., 2007).

Absolute Configuration Determination

The compound's derivatives have been studied for determining the absolute configuration of chiral compounds, using methods like vibrational circular dichroism. This has implications in pharmaceutical research and development (He & Polavarapu, 2005).

Catalysis for Production of Esters

Methyl 3-(2-chlorophenyl)propanoate is also significant in catalysis, particularly for the production of esters like methyl propanoate, which are valuable in various chemical industries (Clegg et al., 1999).

Safety And Hazards

“Methyl 3-(2-chlorophenyl)propanoate” is classified as a warning substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAIVXBBFBJQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301993
Record name Methyl 2-chlorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chlorophenyl)propanoate

CAS RN

74124-86-0
Record name Methyl 2-chlorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chlorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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